molecular formula C2H5NO2 B1216904 N-(Hydroxymethyl)formamide CAS No. 13052-19-2

N-(Hydroxymethyl)formamide

Cat. No.: B1216904
CAS No.: 13052-19-2
M. Wt: 75.07 g/mol
InChI Key: MNQOPPDTVHYCEZ-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)formamide is an organic compound with the molecular formula C₂H₅NO₂ It is a secondary amide with a hydroxymethyl group attached to the nitrogen atom

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(Hydroxymethyl)formamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with nucleic acid bases, where this compound forms adducts with nucleobases such as thymidine and uridine monophosphates . These interactions are crucial as they can influence the stability and function of nucleic acids. Additionally, this compound can interact with enzymes involved in demethylation processes, such as nucleic acid demethylases . These interactions highlight the compound’s potential impact on genetic regulation and cellular function.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of this compound adducts with nucleobases can lead to alterations in gene expression by affecting the stability and function of nucleic acids . This can have downstream effects on cellular metabolism and overall cell function. Additionally, this compound’s interactions with demethylases can modulate epigenetic regulation, further influencing cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. This compound forms stable adducts with nucleic acid bases, which can impact the function and stability of nucleic acids . These adducts are formed through nucleophilic reactions with electrophiles such as formaldehyde. Furthermore, this compound can inhibit or activate enzymes involved in demethylation processes, thereby influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of this compound adducts with nucleic acid bases can vary, with some adducts being more stable than others . This stability can affect the persistence of this compound’s effects on gene expression and cellular processes over time.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have indicated that high doses of this compound can result in cellular toxicity and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized through pathways involving demethylation and nucleophilic reactions with electrophiles . These metabolic interactions can influence the levels of metabolites and the overall metabolic flux within cells. The role of this compound in these pathways underscores its potential impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound within different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the interactions of this compound with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)formamide can be synthesized through the reaction of formamide with formaldehyde. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the hydroxymethyl group. The general reaction is as follows:

HCONH2+HCHOHCONHCH2OH\text{HCONH}_2 + \text{HCHO} \rightarrow \text{HCONHCH}_2\text{OH} HCONH2​+HCHO→HCONHCH2​OH

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of formamide and formaldehyde in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature and pH, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-(Hydroxymethyl)formamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form N-formylformamide.

    Reduction: The compound can be reduced to form N-methylformamide.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: N-formylformamide

    Reduction: N-methylformamide

    Substitution: Various substituted formamides depending on the nucleophile used

Scientific Research Applications

N-(Hydroxymethyl)formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: this compound is used in the production of resins, plastics, and other industrial materials.

Comparison with Similar Compounds

  • N-methylformamide
  • N,N-dimethylformamide
  • Formamide

Comparison: N-(Hydroxymethyl)formamide is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity compared to its analogs. For example, N-methylformamide and N,N-dimethylformamide lack the hydroxymethyl group, resulting in different chemical and physical properties. The hydroxymethyl group in this compound allows for additional chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

N-(hydroxymethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c4-1-3-2-5/h1,5H,2H2,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQOPPDTVHYCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065339
Record name Formamide, N-(hydroxymethyl)-
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Molecular Weight

75.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13052-19-2
Record name N-(Hydroxymethyl)formamide
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Record name N-Hydroxymethylformamide
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Record name N-(Hydroxymethyl)formamide
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Record name Formamide, N-(hydroxymethyl)-
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Record name Formamide, N-(hydroxymethyl)-
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Record name N-(hydroxymethyl)formamide
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Record name N-METHYLOLFORMAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the metabolism of N-(Hydroxymethyl)formamide in living organisms?

A1: Studies in mice have shown that this compound is a metabolite of N-methylformamide. [] Following intraperitoneal injection of radiolabeled N-methylformamide, a stable precursor of formaldehyde was identified in the urine, believed to be this compound. This metabolite decomposes to formaldehyde upon alkaline hydrolysis. [] Further research is needed to fully elucidate the metabolic pathway and significance of this compound formation in different species.

Q2: How does the replacement of carbon with nitrogen affect intramolecular hydrogen bonding in molecules similar to malonaldehyde?

A2: Replacing carbon with nitrogen significantly impacts intramolecular hydrogen bonding (IMHB) strength in compounds structurally similar to malonaldehyde. [] For instance, formylformimidic acid exhibits a much stronger IMHB than malonaldehyde. This is because nitrogen increases both the intrinsic acidity of the hydrogen bond donor and the basicity of the hydrogen bond acceptor. [] Similar trends are observed in other related compounds where carbon is substituted with nitrogen.

Q3: Are there analytical methods available to measure this compound in biological samples?

A4: While specific details about analytical methods for this compound quantification were not provided in the provided research, it's worth noting that high-performance liquid chromatography (HPLC) has been successfully used to determine the concentration of N-methylformamide and its metabolites, including N-methyl-N-(hydroxymethyl)formamide, in human urine. [] It is plausible that similar techniques could be adapted and validated for the detection and quantification of this compound.

Q4: What are the implications of N-methylformamide's bioavailability following different routes of administration?

A5: Research indicates that N-methylformamide exhibits high bioavailability in mice after oral (101%) and intraperitoneal (110%) administration. [] This suggests that N-methylformamide is readily absorbed into the bloodstream regardless of the administration route, highlighting its potential for systemic exposure. Further research is needed to determine if this compound exhibits similar bioavailability.

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